cis-3-Methoxy-4-methyl-piperidine hydrochloride
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Overview
Description
cis-3-Methoxy-4-methyl-piperidine hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Methoxy-4-methyl-piperidine hydrochloride typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process. The compound can also be synthesized through palladium-catalyzed hydrogenation, which is interrupted by water to form piperidinones .
Industrial Production Methods
Industrial production of this compound involves large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and purified through crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
cis-3-Methoxy-4-methyl-piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinones.
Reduction: It can be reduced to form different piperidine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pressure to ensure the desired product formation.
Major Products
The major products formed from these reactions include various piperidine derivatives, piperidinones, and substituted piperidines, depending on the reaction conditions and reagents used.
Scientific Research Applications
cis-3-Methoxy-4-methyl-piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for developing pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cis-3-Methoxy-4-methyl-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
cis-3-Methoxy-4-methyl-piperidine hydrochloride can be compared with other piperidine derivatives, such as:
3-Methoxy-piperidine: Lacks the methyl group, leading to different chemical properties.
4-Methyl-piperidine: Lacks the methoxy group, affecting its reactivity and applications.
Piperidine: The parent compound, which is more basic and less sterically hindered.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(3R,4R)-3-methoxy-4-methylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6)9-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAORXTSKSCEPHH-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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